7-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
"7-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine" is a complex organic compound belonging to the class of heterocyclic compounds. These molecules are characterized by their ring structures composed of at least one atom other than carbon, commonly nitrogen, oxygen, or sulfur. This compound, with its unique triazolopyrimidine core structure, has garnered significant interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route might begin with the construction of the pyrazole ring, followed by the formation of the triazolo[1,5-c]pyrimidine core. Key reaction conditions often involve the use of strong bases or acids, high temperatures, and the presence of catalysts to facilitate ring formation and functional group modifications.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often includes continuous flow techniques, advanced purification methods like column chromatography, and rigorous quality control measures to maintain consistency across batches.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the pyrazole ring, leading to the formation of various oxidation products.
Reduction: Reduction reactions can target the pyrazolyl or triazolyl rings, often utilizing reducing agents such as hydrides.
Substitution: The presence of trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions, where common nucleophiles like amines or thiols can replace fluorine atoms.
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired product, often under basic conditions.
Major Products: The major products of these reactions depend heavily on the specific conditions and reagents used. common transformations include the formation of hydroxylated derivatives, reduced pyrazole or triazole compounds, and substituted products where trifluoromethyl groups are replaced by other functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is often studied for its unique structural properties and reactivity. It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Biologically, its derivatives have shown promise in various bioassays, indicating potential for further development as bioactive agents.
Medicine: In medicine, the compound and its analogs are explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Industrially, the compound may be used in the development of new materials, such as advanced polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The precise mechanism of action for this compound in biological systems often involves interactions with specific enzymes or receptors. Its unique structure allows it to fit into active sites of enzymes or bind to receptor proteins, thereby modulating their activity. The molecular pathways involved are diverse and depend on the specific application being studied.
Comparison with Similar Compounds
Unique Aspects: Compared to other similar compounds, "7-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine" stands out due to its trifluoromethyl group, which imparts unique chemical properties, such as increased metabolic stability and lipophilicity.
Similar Compounds:Pyrazolopyrimidines: Similar in structure but lack the trifluoromethyl group, which can significantly alter their chemical behavior.
Triazolopyrimidines: Share the core triazolopyrimidine structure but may differ in substituent groups, leading to different reactivity and applications.
This compound's distinctive features make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
10-methyl-4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N8/c1-21-9-5(3-16-21)10-17-8(20-22(10)4-15-9)6-2-7(19-18-6)11(12,13)14/h2-4H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCLFPSHAFSNKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=NNC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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